

An In-depth Technical Guide to Laurolactam: Nomenclature, Synthesis, and Polymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azacyclotridecan-2-one*

Cat. No.: *B7770625*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of laurolactam, a key monomer in the production of high-performance polyamides. It covers its formal nomenclature, detailed experimental protocols for its synthesis and polymerization, and quantitative data to support research and development activities.

IUPAC Nomenclature

The systematic name for laurolactam according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is **azacyclotridecan-2-one**.^{[1][2][3]} It is also commonly referred to as dodecalactam.^[2]

Synthesis of Laurolactam

Laurolactam is commercially synthesized from cyclododecatriene.^[2] The process generally involves the following key steps:

- Hydrogenation: Cyclododecatriene is hydrogenated to cyclododecane.^[2]
- Oxidation: Cyclododecane is then oxidized to a mixture of cyclododecanol and cyclododecanone.^[2]
- Dehydrogenation: The mixture is subsequently dehydrogenated to yield cyclododecanone.^[2]

- Oximation: Cyclododecanone reacts with hydroxylamine to form cyclododecanone oxime.[2]
- Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to produce laurolactam.[2][4]

An alternative synthesis route involves the photonitrosation of cyclododecane with nitrosyl chloride to form cyclododecanone oxime, which is then rearranged to laurolactam.[2][4]

Polymerization of Laurolactam

Laurolactam is the monomer for Polyamide 12 (PA12), also known as Nylon-12.[2][5] The polymerization occurs via ring-opening polymerization, which can be initiated through several methods, including anionic, cationic, and hydrolytic processes.[2][4][5][6][7][8]

The following tables summarize key quantitative data for different polymerization methods of laurolactam.

Table 1: Anionic Ring-Opening Polymerization (AROP) of Laurolactam[5]

Parameter	Value
Monomer	Laurolactam
Initiator	Sodium Hydride (NaH)
Activator (Co-catalyst)	N-acetyl-laurolactam
Polymerization Temperature	150 °C
Polymerization Type	Bulk (Mass) Polymerization

Table 2: Comparative Data for Hydrolytic and Anionic Polymerization of Lactams[9]

Parameter	Laurolactam	ϵ -Caprolactam
Typical Hydrolytic Polymerization Temperature	Pre-polymerization at ~300°C, followed by polycondensation at ~250°C	Pre-polymerization at 225°C, followed by polymerization at 245-250°C
Typical Anionic Polymerization Temperature	150°C	140 - 170°C
Activation Energy (Ea) for Anionic Polymerization	-	67 - 79 kJ/mol
Reaction Rate Comparison (Hydrolytic)	Very slow, ~1/10th or less than that of caprolactam	Significantly faster than laurolactam
Conversion Rates (Anionic)	High conversion rates achievable	Typically 98-99%

Table 3: Effect of Laurolactam Content on Polyamide 6/12 Copolymer Properties[7]

Property	Effect of Increasing Laurolactam Content
Melting Temperature and Crystallinity	Decreased
Water Absorption	Reduced
Impact Strength and Flexibility	Increased
Flexural Modulus	Decreased

Experimental Protocols

This protocol describes the laboratory-scale synthesis of laurolactam from cyclododecanone. [10]

Part A: Conversion of Cyclododecanone to Cyclododecanone Oxime

- Dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol in a round bottom flask.

- Add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water to the solution.
- Add 15 mL of a 10% by weight aqueous solution of NaOH.
- Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle. The reaction is typically complete in under an hour.
- Cool the reaction mixture and recover the crude oxime crystals.
- Recrystallize the product by dissolving the crystals in heated solvent and then adding deionized water (15 mL per gram of crude oxime) to induce crystallization.
- Chill the mixture in an ice/water bath and recover the recrystallized oxime product via filtration. Dry the crystals.

Part B: Conversion of Cyclododecanone Oxime to Laurolactam

- To a round bottom flask, add the recrystallized cyclododecanone oxime.
- Add catalytic amounts of zinc chloride and cyanuric chloride, along with a suitable solvent like acetonitrile.
- Heat the mixture to reflux. The reaction is typically complete in under an hour.
- After cooling, perform a liquid-liquid extraction using a separatory funnel to isolate the product.
- Dry the organic layer with a drying agent (e.g., magnesium sulfate) and then filter.
- Concentrate the solution under vacuum to obtain the crude laurolactam.
- Recrystallize the crude product by dissolving it in 95% ethanol and then adding two parts of deionized water to induce crystallization.
- Filter and dry the final laurolactam product.

This protocol outlines a procedure for the bulk anionic polymerization of laurolactam to produce Polyamide-12.^[5]

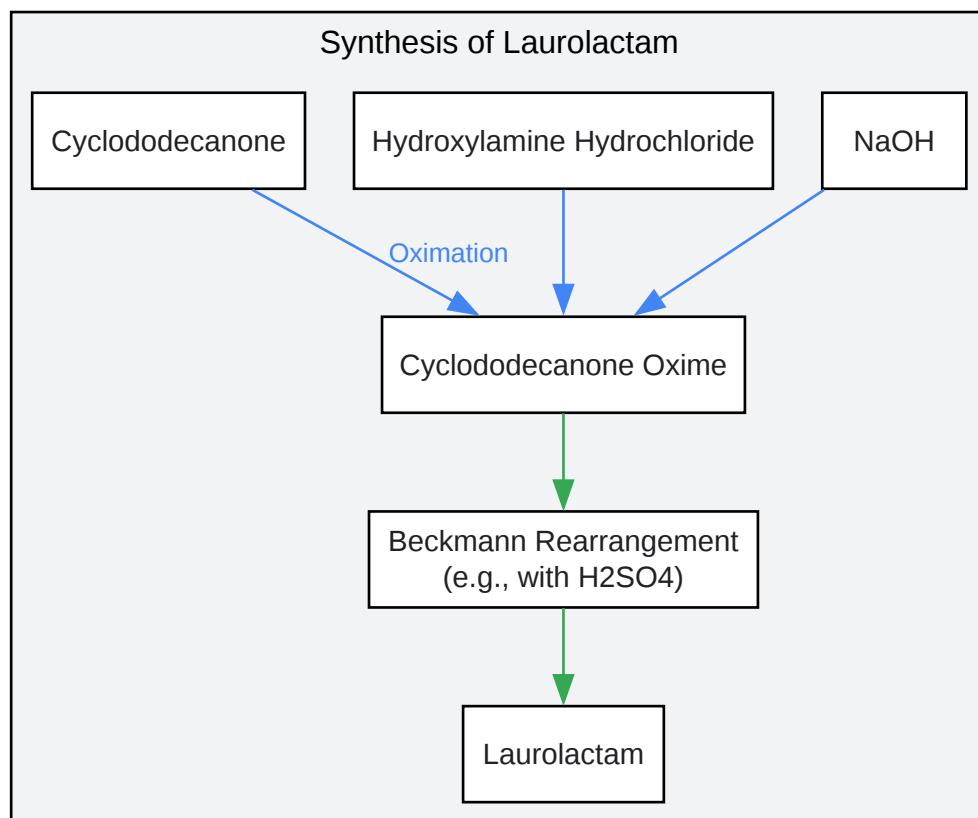
Materials and Equipment:

- Laurolactam (thoroughly dried)
- Sodium hydride (NaH) as initiator
- N-acetyl-laurolactam as activator
- Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet
- Heating mantle with temperature control
- Vacuum source

Procedure:

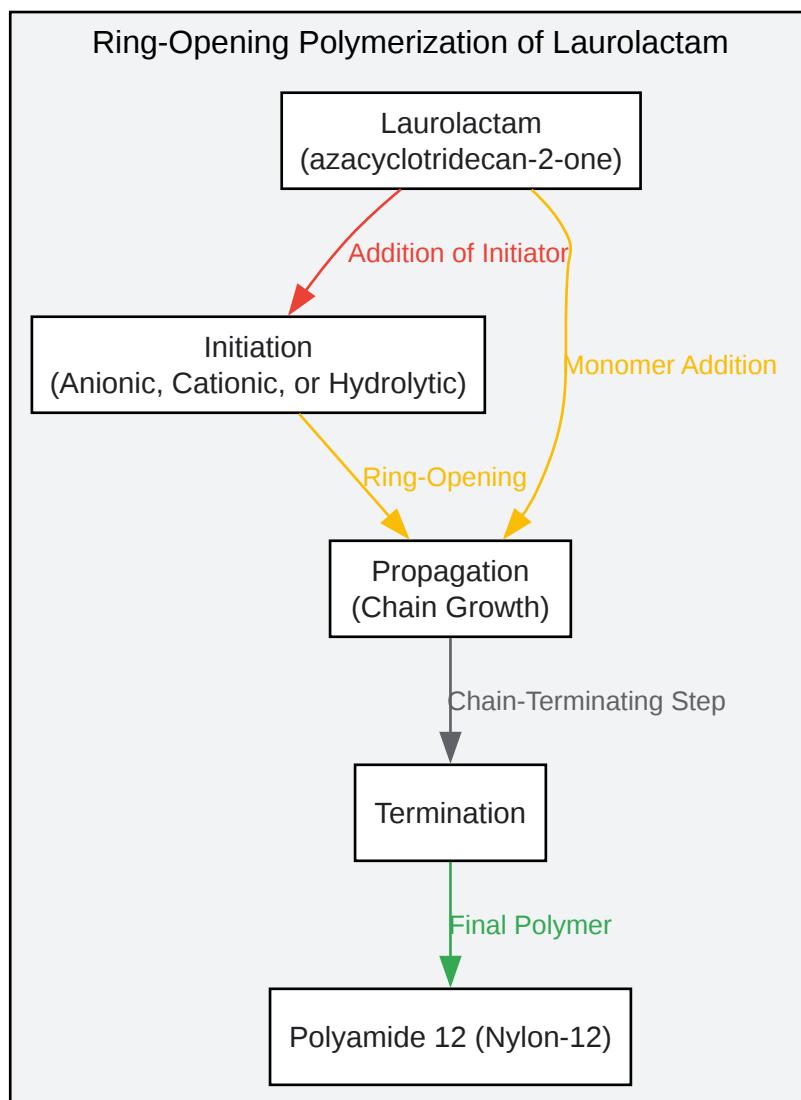
- **Monomer Preparation:** Place the desired amount of laurolactam into the three-neck round-bottom flask. Heat the flask under vacuum to melt the laurolactam and remove any residual moisture.
- **Inert Atmosphere:** Once the laurolactam is molten and degassed, switch the atmosphere to dry nitrogen.
- **Initiator Addition:** Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The sodium hydride reacts with laurolactam to form the sodium lactamate initiator in situ.
- **Activator Addition:** Add the calculated amount of N-acetyl-laurolactam to the reaction mixture.
- **Polymerization:** Maintain the reaction temperature at approximately 150°C. The polymerization will proceed, and the viscosity of the mixture will increase significantly.
- **Termination and Isolation:** After the desired polymerization time, cool the reactor to room temperature. The resulting solid polymer can then be removed.
- **Purification:** The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomer and initiator residues. The purified polymer should be dried in a vacuum oven until a constant weight is achieved.

This protocol describes a representative procedure for the bulk polymerization of laurolactam using phosphoric acid as an initiator.[\[6\]](#)


Materials and Equipment:

- Laurolactam (dried under vacuum at 80°C for 24 hours)
- Orthophosphoric acid (85%, analytical grade)
- Schlenk flask or similar reaction vessel with a magnetic stirrer and condenser
- Heating mantle with temperature control
- Nitrogen atmosphere

Procedure:


- Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam (e.g., 10 g).
- Calculate and add the required amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio (e.g., 100:1).
- Polymerization: Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence.
- Maintain the reaction at 260°C for approximately 5 hours. The viscosity of the mixture will increase as the polymerization progresses.
- Termination and Isolation: After the reaction period, cool the flask to room temperature. The product will be a solid, opaque mass of Polyamide 12.
- Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and then precipitating it by adding the solution to a large excess of a non-solvent like methanol with vigorous stirring. The precipitated polymer is then filtered, washed, and dried in a vacuum oven.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of laurolactam from cyclododecanone.

[Click to download full resolution via product page](#)

Caption: Logical steps in the ring-opening polymerization of laurolactam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Laurolactam | 947-04-6 [smolecule.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Laurolactam | 947-04-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Laurolactam: Nomenclature, Synthesis, and Polymerization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770625#iupac-nomenclature-for-laurolactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

